molecular formula C23H28ClN3O3S B2855256 (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 612525-29-8

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2855256
CAS No.: 612525-29-8
M. Wt: 462.01
InChI Key: JJKNKMRYSNDKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a synthetic compound belonging to a class of chemicals known for their diverse biological and pharmacological properties. Its complex structure includes azepane, sulfonyl, phenyl, piperazine, and methanone groups, making it an intriguing subject for various fields of research.

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis: : Typically involves multi-step organic synthesis techniques. One approach might include the condensation of an azepane derivative with a sulfonyl chloride followed by coupling with a phenyl piperazine derivative.

  • Reaction Conditions: : These reactions often require controlled temperature and pH conditions, the use of catalysts, and inert atmospheres to prevent undesirable side reactions.

Industrial Production Methods

  • Industrial production can involve large-scale batch processes, often optimizing yield and purity through continuous flow chemistry and advanced purification techniques like crystallization and chromatography.

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : May undergo reduction reactions to simplify its structure or alter its chemical properties.

  • Substitution: : Exhibits nucleophilic and electrophilic substitution reactions, particularly at the phenyl and piperazine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitrating agents.

Major Products

  • The reactions can lead to derivatives with varied biological activities, depending on the position and nature of substituents introduced.

Chemistry

  • Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine

  • Explored for potential therapeutic applications, including its role as an antagonist or agonist for certain receptors.

Industry

  • Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism

  • The compound interacts with specific molecular targets, possibly including enzymes, receptors, or ion channels.

  • It can form covalent or non-covalent bonds with these targets, altering their function and triggering downstream effects.

Molecular Targets and Pathways

  • Inhibits or activates certain enzymes, impacting metabolic pathways.

  • Binds to receptors, influencing cell signaling processes.

Similar Compounds

  • (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-methylphenyl)piperazin-1-yl)methanone

  • (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-bromophenyl)piperazin-1-yl)methanone

Uniqueness

  • The presence of the 3-chlorophenyl group imparts unique electronic and steric properties, potentially enhancing its biological activity compared to analogs with different substituents.

By dissecting its preparation, reactions, applications, and mechanisms, we can appreciate the intricate dance of atoms and bonds that make this compound a molecule of significance across multiple disciplines.

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3S/c24-20-6-5-7-21(18-20)25-14-16-26(17-15-25)23(28)19-8-10-22(11-9-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKNKMRYSNDKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.